molecular formula C7H7BrOS B13522244 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13522244
M. Wt: 219.10 g/mol
InChI Key: SWGGDSNXSQNOBD-OWOJBTEDSA-N
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Description

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound featuring a brominated thiophene ring attached to a propenol chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Claisen-Schmidt condensation due to its efficiency and cost-effectiveness. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-(5-Bromothiophen-2-yl)prop-2-enal or 3-(5-Bromothiophen-2-yl)prop-2-enoic acid.

    Reduction: 3-(5-Bromothiophen-2-yl)propan-1-ol.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the activity of biological molecules. The propenol chain can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with a bromophenyl ring instead of a bromothiophene ring.

    3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol: Chlorine substituent instead of bromine.

    3-(5-Methylthiophen-2-yl)prop-2-en-1-ol: Methyl substituent instead of bromine.

Uniqueness

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The thiophene ring provides additional stability and electronic properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+

InChI Key

SWGGDSNXSQNOBD-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/CO

Canonical SMILES

C1=C(SC(=C1)Br)C=CCO

Origin of Product

United States

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